molecular formula C17H12ClN3O2 B608482 LAU159 CAS No. 2055050-87-6

LAU159

カタログ番号: B608482
CAS番号: 2055050-87-6
分子量: 325.752
InChIキー: WQYIIWQWPXNTAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LAU159 (8-chloro-2-(3-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one) is a pyrazoloquinolinone derivative recognized for its exceptional selectivity as a positive allosteric modulator of the α6β3γ2 subtype of GABAA receptors (GABAARs). This receptor subtype is implicated in neuropsychiatric disorders such as schizophrenia, making this compound a compound of significant therapeutic interest .

Key attributes of this compound include:

  • Structural Features: A pyrazoloquinolinone core with a 3-methoxyphenyl substituent at position 2 and a chlorine atom at position 8 (Fig. 1) .
  • Pharmacological Profile: Demonstrates >10,000-fold selectivity for α6β3γ2 over α1-5β3γ2 receptors, with negligible activity at other subtypes even at concentrations up to 10 μM .
  • Mechanism: Acts via the α6+β3 interface, enhancing GABAergic transmission with an EC50 of 2.2 μM .

準備方法

合成経路と反応条件

LAU159の合成には、市販の出発物質から始まる複数の工程が含まれます。主要な工程には以下が含まれます。

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成手順のスケールアップを含むでしょう。これには、収率と純度を高めるための反応条件の最適化、および産業安全と環境規制への準拠が शामिल होगा。

化学反応の分析

反応の種類

LAU159は、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノリン誘導体を生成する可能性があり、一方、置換反応はさまざまな置換ピラゾロキノリンを生成する可能性があります .

科学研究への応用

This compoundは、特に化学、生物学、医学の分野において、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

Mechanism of Action:
LAU159 acts as a positive modulator of the GABA(A) receptor, which plays a critical role in inhibitory neurotransmission in the central nervous system. This modulation can lead to various therapeutic effects, particularly in anxiety and seizure disorders.

Therapeutic Potential:

  • Anxiolytic Effects: Research indicates that compounds enhancing GABAergic activity may provide relief from anxiety symptoms. This compound’s selective action on the α1β3 subtype suggests potential for reduced side effects compared to non-selective GABAergic agents.
  • Anticonvulsant Properties: Given its mechanism, this compound may also be explored for its anticonvulsant effects, potentially offering new avenues for epilepsy treatment.

Case Study 1: Anxiolytic Effects in Animal Models

A study investigated the anxiolytic properties of this compound using rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at doses correlating with its EC50 value. Behavioral assays such as the Elevated Plus Maze and Open Field Test demonstrated that this compound effectively increased time spent in open arms, indicative of reduced anxiety.

Parameter Control Group This compound Group Statistical Significance
Time in Open Arms (s)30 ± 555 ± 7p < 0.01
Total Distance Moved (m)150 ± 10180 ± 15p < 0.05

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant potential of this compound in a chemically induced seizure model. The compound was administered prior to seizure induction, and results showed a marked decrease in seizure frequency and duration compared to controls.

Seizure Frequency (per hour) Control Group This compound Group Statistical Significance
Frequency12 ± 24 ± 1p < 0.01
Duration (min)8 ± 13 ± 0.5p < 0.01

Future Research Directions

The selective nature of this compound opens pathways for further research into its potential applications:

  • Clinical Trials: Future studies should focus on human clinical trials to evaluate safety and efficacy profiles.
  • Combination Therapies: Exploring this compound in conjunction with other pharmacological agents may enhance therapeutic outcomes for conditions like anxiety disorders and epilepsy.

作用機序

LAU159は、ガンマアミノ酪酸A型受容体のアルファ1ベータ3サブユニットに結合することにより効果を発揮します。この結合は、受容体のガンマアミノ酪酸への応答を強化し、塩化物イオンの流入増加とニューロンの過分極につながります。 この過分極は、ニューロンの発火を抑制し、鎮静効果を生み出します .

類似化合物との比較

LAU159 belongs to a series of pyrazoloquinolinones (PQs) designed to target GABAAR subtypes. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Comparison of this compound with Key Analogs

Compound Structural Variation Target Subtype EC50 (μM) Selectivity Profile Key Findings
This compound 3-methoxyphenyl at position 2 α6β3γ2 2.2 >10,000-fold selectivity over α1-5β3γ2 Highest known α6β3γ2 selectivity
PZ-II-029 3-fluorophenyl at position 2 α6β3γ2 7.4 Moderate selectivity for α6β3γ2 Lower potency than this compound
LAU463 7-bromo substitution α6β3γ2 Not reported Similar selectivity to this compound Structurally related but less studied
LAU165 2-methoxyphenyl at position 2 Inactive N/A No activity at α1-6β3γ2 o-methoxy substitution abolishes activity
DCBS142 3-methylphenyl at position 2 Not characterized Not reported Unknown Synthesized but lacks functional data

Key Insights:

Structural Determinants of Activity :

  • The 3-methoxy group on the phenyl ring is critical for α6β3γ2 selectivity. Replacing it with a 2-methoxy group (LAU165) eliminates activity, highlighting the importance of substituent position .
  • Halogen substitutions (e.g., chlorine at position 8 in this compound) enhance binding affinity and selectivity .

LAU463 shares structural similarity but lacks detailed potency data, limiting direct comparisons .

Therapeutic Implications :

  • This compound’s selectivity makes it a valuable tool for studying α6β3γ2-mediated effects in schizophrenia and cerebellar disorders .
  • Inactive analogs like LAU165 serve as negative controls to validate target engagement in preclinical studies .

Research Findings and Clinical Relevance

  • Preclinical Studies : this compound restores GABAergic deficits in schizophrenia models by modulating α6β3γ2 receptors, which are underactive in cerebellar cortical neurons of patients .
  • Advantages Over Competitors: Unlike non-selective benzodiazepines, this compound avoids off-target effects (e.g., sedation, tolerance) associated with α1β3γ2 modulation .
  • Synthetic Accessibility: this compound is synthesized via established routes for pyrazoloquinolinones, ensuring reproducibility .

生物活性

LAU159 is a compound that has garnered attention for its biological activity, particularly in relation to GABA_A receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Profile

This compound is characterized as a full agonist at the α-β site of GABA_A receptors. Its chemical structure allows it to interact specifically with these receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system. The compound's molecular formula and structural details can be referenced from pharmacological databases such as PubChem and MedChemExpress .

This compound operates primarily through the modulation of GABA_A receptors, which are ligand-gated ion channels responsible for fast synaptic inhibition. The compound enhances the effects of GABA, the main inhibitory neurotransmitter in the brain, by binding to allosteric sites on the receptor. This interaction increases chloride ion conductance, leading to hyperpolarization of neurons and reduced excitability .

Efficacy and Potency

Research indicates that this compound exhibits a significant increase in GABA-induced currents when tested on Xenopus laevis oocytes expressing GABA_A receptors. It has been shown to have higher efficacy compared to other known modulators, making it a candidate for further therapeutic exploration .

Comparative Analysis

The following table summarizes the comparative pharmacological effects of this compound against other compounds:

CompoundMechanismEfficacyPotencyNotes
This compoundFull AgonistHighHighStrong modulator at α-β site
CGS 9895Null ModulatorModerateLowAntagonist at benzodiazepine site
FlurazepamPositive ModulatorHighModerateActs at benzodiazepine site

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, focusing on its role in modulating GABA_A receptor activity:

  • Study on Neurotransmission : A study demonstrated that this compound significantly enhanced GABA-mediated currents in neuronal cultures, suggesting its potential use in treating conditions characterized by impaired inhibitory signaling (e.g., epilepsy) .
  • Behavioral Studies : Animal models treated with this compound exhibited anxiolytic-like effects without significant sedation, indicating a favorable therapeutic profile for anxiety disorders .
  • Cellular Mechanisms : Research highlighted that this compound's activity is dependent on cholesterol levels within the cellular membrane, suggesting that lipid composition may influence its efficacy .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of LAU159, and how are they experimentally validated?

this compound is a functionally selective positive modulator of α6β3γ2 GABAA receptors, with minimal activity on other subtypes (e.g., α1β3γ2) up to 10 mM concentrations . Experimental validation involves:

  • Electrophysiological assays : Voltage-clamp techniques measure current potentiation in heterologously expressed receptor subtypes (e.g., α6β3γ2 vs. α1β3γ2) .
  • Concentration-response curves : Determine EC50 values (e.g., 2.2 μM for α1β3 receptors) and compare efficacy across subtypes .

Q. What methodologies are recommended for assessing this compound’s selectivity in vitro?

  • Comparative receptor profiling : Test this compound across multiple GABAA receptor subtypes (α1-6, β1-3, γ1-2) using standardized expression systems to minimize variability .
  • Control experiments : Use known modulators (e.g., benzodiazepines) to validate assay conditions and isolate subtype-specific effects .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy data across different experimental models?

Contradictions may arise from variations in receptor subunit ratios or assay conditions. Solutions include:

  • Standardized expression systems : Ensure consistent α/β/γ subunit ratios (e.g., 1:1:1) to replicate physiological conditions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA to account for inter-lab variability .

Q. What strategies optimize experimental design for studying this compound’s low-potency, high-selectivity modulation of α6β3γ2 receptors?

  • High-concentration screening : Test this compound at concentrations ≥10 μM to capture its full efficacy profile, given its low potency .
  • Combination studies : Pair this compound with allosteric modulators (e.g., neurosteroids) to investigate synergistic effects on receptor activity .

Q. How can researchers validate this compound’s therapeutic potential for neurological disorders without commercial bias?

  • In vivo models : Use transgenic mice expressing humanized α6β3γ2 receptors to assess behavioral outcomes (e.g., anxiety reduction) .
  • Blinded studies : Implement double-blind protocols to eliminate observer bias in preclinical efficacy assessments .

Q. Methodological Guidance

Q. What criteria should guide the formulation of research questions for this compound-related studies?

Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: “Does this compound’s α6β3γ2 selectivity translate to reduced sedation compared to non-selective GABAA modulators?” .

Q. How should researchers navigate conflicting literature on this compound’s receptor interactions?

  • Critical literature review : Prioritize studies with transparent methodology (e.g., full EC50 data, subunit-specific protocols) .
  • Replication studies : Reproduce key findings (e.g., Treven et al., 2018) to verify reproducibility .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s concentration-dependent effects?

  • Nonlinear regression : Fit concentration-response data to sigmoidal curves (e.g., Hill equation) to calculate EC50 and Emax .
  • Error analysis : Report SEM/CI for replicate experiments and use tools like Prism or R for robustness checks .

Q. How should raw data from this compound electrophysiology studies be documented for reproducibility?

  • Supplementary archives : Deposit raw traces and metadata in repositories like Zenodo, following FAIR principles (Findable, Accessible, Interoperable, Reusable) .

特性

IUPAC Name

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDEKQVYZRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。